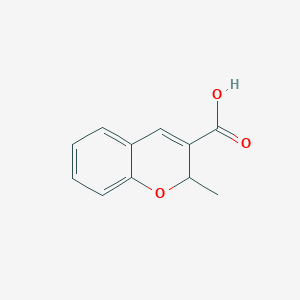

2-Methyl2H-chromene-3-carboxylicacid

Description

Overview of Chromene Heterocycles and their Significance in Chemical Biology and Organic Synthesis

Chromenes are a class of oxygen-containing heterocyclic compounds built upon a benzopyran framework. organic-chemistry.org This core structure is prevalent in a vast array of natural products, including alkaloids, flavonoids, and tocopherols. nih.gov The chromene nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives are capable of interacting with a variety of cellular targets, leading to a wide spectrum of biological activities. organic-chemistry.orgnih.gov

The significance of chromene heterocycles is underscored by their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities. nih.govresearchgate.net In organic synthesis, the chromene framework serves as a versatile building block for the construction of more complex molecular architectures. acs.org The development of synthetic methodologies to access functionalized chromenes is a vibrant area of research, driven by the need for novel compounds for drug discovery and chemical biology. nih.govmsu.edu

Table 1: Selected Biological Activities of Chromene Derivatives

| Biological Activity | Description | Reference(s) |

| Anticancer | Inhibition of cancer cell growth through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of enzymes like HIF-1. | nih.govnih.gov |

| Antimicrobial | Activity against pathogenic bacteria and fungi. | organic-chemistry.orgnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | nih.gov |

| Antiviral | Inhibition of viral replication and activity, including against HIV. | researchgate.net |

| Anticonvulsant | Efficacy in models of epilepsy. | nih.gov |

| Enzyme Inhibition | Inhibition of enzymes such as carbonic anhydrase and monoamine oxidase (MAO). | researchgate.netunica.it |

Historical Context of Chromene-3-carboxylic Acid Derivatives

The synthesis of chromene derivatives has a rich history, with early methods relying on classical condensation reactions. One of the most established routes to the closely related coumarin-3-carboxylic acids, which are precursors to many chromene derivatives, is the Knoevenagel condensation. biomedres.ussapub.orgyoutube.com This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst. researchgate.netresearchgate.net

Another significant historical method is the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile like a tertiary amine. organic-chemistry.orgwikipedia.org This reaction can be employed to create densely functionalized precursors that can be subsequently cyclized to form the chromene ring system. arkat-usa.orgpsu.edu

In recent years, synthetic organic chemistry has seen the advent of more sophisticated and efficient methods. A notable modern approach is the rhodium(III)-catalyzed redox-neutral C–H activation and [3+3] annulation cascade. acs.org This method allows for the direct synthesis of the 2H-chromene-3-carboxylic acid framework from readily available starting materials like N-phenoxyacetamides under mild conditions, representing a significant advancement in the field. acs.org

Rationale for Focused Research on 2-Methyl-2H-chromene-3-carboxylic Acid

Focused research on specifically substituted analogs like 2-Methyl-2H-chromene-3-carboxylic acid is driven by the principles of structure-activity relationship (SAR) in medicinal chemistry. The type and position of substituents on the chromene nucleus are known to profoundly influence the biological activity of the resulting molecule. unica.it

The introduction of a methyl group at the C2 position of the 2H-chromene ring has several important implications:

Stereochemistry: The C2 position becomes a stereogenic center, meaning the molecule can exist as two distinct enantiomers. This is critical, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.

Lipophilicity: The methyl group increases the lipophilicity (fat-solubility) of the compound. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.

Metabolic Stability: Substitution at the C2 position can influence the metabolic stability of the molecule, potentially blocking sites of oxidative metabolism and prolonging its duration of action in a biological system.

Research on related 2-substituted chromenes, such as 2,2-dimethyl and 2-trifluoromethyl derivatives, has demonstrated that modifications at this position are crucial for tuning biological effects, including antifungal and anticancer activities. nih.govresearchgate.netmdpi.com For example, the introduction of an electron-withdrawing trifluoromethyl group at C2 has been shown to activate the double bond of the chromene ring and increase the stereoselectivity of subsequent reactions. mdpi.com Therefore, investigating the 2-methyl analog is a logical step in systematically exploring the chemical space around the chromene scaffold to discover compounds with optimized properties.

Scope and Objectives of Current Research Landscape

The current research landscape for 2-Methyl-2H-chromene-3-carboxylic acid and its derivatives is primarily situated within the broader context of developing novel chromene-based compounds for therapeutic applications. The main objectives of this research can be summarized as follows:

Development of Novel Synthetic Methods: A primary goal is to devise efficient, stereoselective, and scalable synthetic routes to access 2-Methyl-2H-chromene-3-carboxylic acid and its analogs. This includes optimizing existing methods and exploring new catalytic systems. msu.edu

Exploration of Biological Activity: Researchers are focused on synthesizing libraries of these compounds to screen for a wide range of biological activities. Key areas of investigation include their potential as anticancer agents, antimicrobials, and inhibitors of specific enzymes relevant to human diseases. nih.govunica.it

Structure-Activity Relationship (SAR) Studies: A crucial objective is to systematically modify the structure of 2-Methyl-2H-chromene-3-carboxylic acid—for instance, by adding various substituents to the benzene (B151609) ring or converting the carboxylic acid to amides or esters—and to evaluate how these changes affect its biological potency and selectivity. nih.govmdpi.com

Elucidation of Mechanisms of Action: For compounds that exhibit significant biological activity, a further objective is to understand their molecular mechanism of action. This involves identifying their cellular targets and the pathways they modulate, which is essential for further drug development.

Ultimately, the overarching goal is to leverage the unique structural features of the 2-Methyl-2H-chromene-3-carboxylic acid scaffold to develop novel lead compounds for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-methyl-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3,(H,12,13) |

InChI Key |

VJBZDMNYBTXHOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2h Chromene 3 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to the 2H-Chromene-3-carboxylic Acid Scaffold

Direct methods for constructing the 2H-chromene-3-carboxylic acid framework are highly sought after for their efficiency in minimizing synthetic steps. These approaches typically involve the formation of the heterocyclic ring and the introduction of the carboxylic acid functionality in a concerted or sequential one-pot manner.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone in the synthesis of 2H-chromene derivatives. jocpr.comwikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. sigmaaldrich.com In the context of 2H-chromene-3-carboxylic acid synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene group flanked by two electron-withdrawing groups, such as a malonic acid derivative. wikipedia.org

The reaction between salicylaldehydes and malonic acid or its esters is a classic and widely utilized method for synthesizing coumarin-3-carboxylic acids, which are closely related to the 2H-chromene scaffold. beilstein-journals.orgnih.gov The initial Knoevenagel condensation between the aldehyde and the active methylene compound is followed by an intramolecular cyclization (oxa-Michael addition) and subsequent dehydration to form the chromene ring. nih.gov For instance, the condensation of salicylaldehyde with diethyl malonate, followed by hydrolysis, is a standard procedure. researchgate.net Similarly, Meldrum's acid has been used as a malonic acid equivalent in reactions with ortho-hydroxyaryl aldehydes to yield coumarin-3-carboxylic acids. benthamdirect.comnih.gov The reaction proceeds through a Knoevenagel adduct, which then undergoes intramolecular cyclization and elimination of acetone (B3395972) and carbon dioxide.

The efficiency and selectivity of the Knoevenagel condensation for chromene synthesis are heavily influenced by the choice of catalyst. A diverse array of catalytic systems, ranging from simple organic bases to sophisticated nanoparticles, has been explored.

Piperidine (B6355638): As a secondary amine, piperidine is a classic and effective basic catalyst for the Knoevenagel condensation. mdpi.comresearchgate.netmdpi.com It facilitates the deprotonation of the active methylene compound, initiating the condensation with salicylaldehyde. researchgate.netjuniperpublishers.com Often used in refluxing organic solvents like toluene (B28343) or ethanol (B145695), it promotes both the initial condensation and the subsequent cyclization steps. mdpi.comresearchgate.net

Potassium Carbonate (K2CO3): This mild, inexpensive, and environmentally friendly inorganic base has been successfully employed as a catalyst for the synthesis of 2-amino-4H-chromene derivatives in water. researchgate.netresearchgate.netacademie-sciences.fr It is believed to facilitate the initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of a phenol (B47542) derivative and subsequent cyclization. academie-sciences.fr Its use aligns with the principles of green chemistry, particularly when water is used as the solvent. scispace.comalfa-chemistry.com

Ytterbium (III) Triflate (Yb(OTf)3): This Lewis acid catalyst has proven effective in promoting multicomponent reactions for the synthesis of complex chromene derivatives. thieme-connect.com It can activate the carbonyl group of the salicylaldehyde, facilitating the initial Knoevenagel condensation, and also catalyze subsequent Michael addition and cyclization steps in a cascade manner. thieme-connect.comrsc.org Its reusability and effectiveness in low catalytic loadings make it an attractive option. researchgate.net

MgFe2O4 Nanoparticles: Magnetic nanoparticles such as magnesium ferrite (B1171679) (MgFe2O4) have emerged as highly efficient and reusable heterogeneous catalysts. dntb.gov.uaresearchgate.netbiolmolchem.com Used under ultrasound irradiation, these nanoparticles can effectively catalyze the one-pot synthesis of chromene derivatives from salicylaldehydes, malononitrile, and a third component. dntb.gov.ua The key advantages of this system are the ease of catalyst separation using an external magnet and its recyclability without significant loss of activity. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems in Knoevenagel Condensation for Chromene Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Piperidine | Salicylaldehyde, 1,3-bis(p-tolylsulfonyl)propene | Toluene | 60 °C, 6 h | 90 | mdpi.com |

| K2CO3 | Resorcinol, Benzaldehyde, Malononitrile | Water | 70 °C | Excellent | academie-sciences.fr |

| Yb(OTf)3 | Salicylaldehydes, 4-hydroxy-2H-chromene-2-thiones, Cyclohexane-1,3-diones | Toluene | Reflux | Good to Excellent | thieme-connect.com |

| MgFe2O4 NPs | Salicylaldehyde, Malononitrile, Dimedone | None (Ultrasound) | - | High | dntb.gov.ua |

In line with the growing emphasis on sustainable chemistry, significant efforts have been directed towards developing solvent-free or solvent-controlled synthetic protocols.

Solvent-Free: These methods often utilize microwave irradiation or grinding to provide the energy for the reaction, eliminating the need for conventional solvents. benthamdirect.comresearchgate.netmdpi.com For instance, the Knoevenagel condensation of salicylaldehyde and Meldrum's acid has been achieved under microwave irradiation without any solvent, offering advantages like shorter reaction times, simple workup, and excellent yields. benthamdirect.com Similarly, ball milling has been used with potassium carbonate to synthesize 3-nitro-2H-chromenes in good yields under solvent-free conditions. organic-chemistry.org The use of solid catalysts like MgFe2O4 nanoparticles under ultrasound irradiation also represents a solvent-free approach. dntb.gov.ua

Solvent-Controlled: The choice of solvent can dramatically influence the reaction pathway and product distribution. A rhodium(III)-catalyzed C–H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones demonstrated a significant solvent effect. acs.orgorganic-chemistry.org While 1,4-dioxane (B91453) provided the desired 2H-chromene-3-carboxylic acid in a 42% yield, switching the solvent to methanol (B129727) (MeOH) improved the yield to 60%, although it also produced a lactonization byproduct. acs.org This highlights the crucial role of the solvent in controlling competing reaction pathways. Performing reactions in water, often with a suitable catalyst like K2CO3, is another green approach that simplifies product isolation and reduces environmental impact. researchgate.netacademie-sciences.fr

Perkin Reaction Strategies

The Perkin reaction, discovered by William Henry Perkin, is a classical method for synthesizing α,β-unsaturated aromatic acids. byjus.comlongdom.orgnumberanalytics.com The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgwikipedia.org The first synthesis of coumarin (B35378), a related benzopyranone, was achieved by Perkin in 1868 by heating the sodium salt of salicylaldehyde with acetic anhydride. longdom.orgorganicreactions.org This reaction is essentially an intramolecular Perkin reaction. For the synthesis of 2H-chromene-3-carboxylic acids, a variation of the Perkin reaction could be envisioned, although it is less commonly reported for this specific scaffold compared to the Knoevenagel condensation. The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde, leading to a series of intermediates that ultimately cyclize and dehydrate to form the chromene ring system. byjus.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. lew.ro These reactions are highly atom-economical and reduce waste by eliminating the need to isolate intermediates. Several MCRs have been developed for the synthesis of the 2H-chromene scaffold. For example, a three-component reaction of salicylaldehydes, substituted acetoacetanilides, and indoles, catalyzed by DABCO, yields 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives. rsc.org This process involves an initial Knoevenagel condensation followed by a nucleophilic substitution. Another example involves the reaction of salicylaldehydes, malononitrile, and a third component (such as a thiol or dimedone) catalyzed by nanoparticles or other agents to produce functionalized chromenes. dntb.gov.uamdpi.com These one-pot strategies offer a rapid and efficient route to a diverse library of chromene derivatives. lew.ro

Synthesis via Functional Group Interconversion

Functional group interconversion represents a fundamental strategy for the synthesis of carboxylic acids from other related functional groups. This approach includes the oxidation of aldehydes and the hydrolysis of esters, which are common and effective methods for accessing the desired carboxyl group on the chromene core.

The synthesis of 2-Methyl-2H-chromene-3-carboxylic acid can be achieved through the oxidation of its corresponding aldehyde precursor, 2-Methyl-2H-chromene-3-carbaldehyde. This aldehyde can be synthesized via domino oxa-Michael/aldol condensation reactions. researchgate.net The transformation of an aldehyde to a carboxylic acid is a common oxidative process in organic synthesis. mdpi.com

A widely used method for this type of conversion, particularly for α,β-unsaturated aldehydes which can be sensitive to other oxidants, is the Pinnick oxidation. This method employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene (B146552) or sulfamic acid. semanticscholar.org In a typical procedure, the chromene-3-carbaldehyde would be treated with a solution of sodium chlorite and a scavenger in a suitable solvent system, such as a mixture of dichloromethane (B109758) and water, to yield the target carboxylic acid. semanticscholar.org This method is valued for its mild conditions and high efficiency in oxidizing aldehydes without affecting other sensitive functional groups within the molecule.

Another established route to chromene-3-carboxylic acids is the hydrolysis of their corresponding ester precursors. ub.edu For instance, analogues like 2-oxo-2H-chromene-3-carboxylic acids can be prepared by the hydrolysis of their ester derivatives, such as Methyl 2-oxo-2H-chromene-3-carboxylate. researchgate.netresearchgate.net This reaction is typically performed under basic conditions, a process known as saponification.

The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol or methanol to ensure solubility. mnstate.edunih.gov The reaction mixture is typically heated to drive the reaction to completion. Following the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid (e.g., hydrochloric acid) in a subsequent workup step to protonate the carboxylate and yield the final carboxylic acid product. mnstate.edu

Transition-Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and atom-economical construction of complex molecules. Rhodium catalysis, in particular, has emerged as a powerful tool for C-H activation and annulation strategies to build heterocyclic frameworks.

A novel and efficient method for synthesizing 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed, redox-neutral cascade reaction. acs.orgnih.gov This strategy utilizes a C-H activation and [3+3] annulation sequence between N-phenoxyacetamides and methyleneoxetanones. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl₂]₂ in the presence of a caesium acetate (B1210297) (CsOAc) base, with acetonitrile (B52724) (MeCN) often being the optimal solvent. organic-chemistry.org

This transformation demonstrates broad substrate tolerance, accommodating various substituents on the N-phenoxyacetamide starting material. acs.org Generally, electron-donating groups on the phenoxy moiety lead to higher yields compared to electron-withdrawing groups. acs.org

| Entry | Substituent on N-phenoxyacetamide | Yield (%) |

| 1 | 4-Me | 81 |

| 2 | 4-OMe | 85 |

| 3 | 4-F | 76 |

| 4 | 4-Cl | 68 |

| 5 | 4-Br | 65 |

| 6 | 4-CF₃ | 23 |

| 7 | H | 78 |

Table 1: Representative yields for the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acid analogues. Data sourced from Zhou et al. (2018). organic-chemistry.orgacs.org

A key innovation in this rhodium-catalyzed annulation is the use of methyleneoxetanones, which are α-methylene-β-lactone units, as a three-carbon source. acs.orgnih.gov This represents the first example of employing such a unit in transition-metal-catalyzed C-H activation. acs.orgresearchgate.net The reaction proceeds through a selective cleavage of the alkyl C–O bond of the β-lactone moiety, rather than the acyl C-O bond. snnu.edu.cn This unique reactivity allows for the direct incorporation of a three-carbon chain that ultimately forms part of the chromene ring and the carboxylic acid functional group.

Mechanistic studies, including the isolation of key intermediates and density functional theory (DFT) calculations, have provided insights into the reaction pathway. organic-chemistry.orgacs.org The proposed mechanism initiates with the coordination of the N-phenoxyacetamide to the Rh(III) catalyst, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. snnu.edu.cn

This intermediate then undergoes regioselective migratory insertion of the α-methylene group of the methyleneoxetanone into the Rh-C bond, forming a seven-membered intermediate. snnu.edu.cn Subsequently, the reaction is believed to proceed through a Rh(III)–Rh(V)–Rh(III) catalytic cycle. acs.org The cleavage of the O-N bond in the directing group facilitates the oxidation of Rh(III) to a Rh(V) species. Reductive elimination from this high-valent rhodium intermediate then forms the C-O and C-C bonds of the chromene product, regenerating the active Rh(III) catalyst to complete the cycle. organic-chemistry.orgsnnu.edu.cn

Copper(I) Cyanide Mediated Routes for Carboxylic Acid Introduction

The introduction of a carboxylic acid group at the C3 position of the 2H-chromene ring can be strategically accomplished via a nitrile intermediate. A well-established method for converting aryl halides to aryl nitriles is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN). organic-chemistry.orgwikipedia.orgsynarchive.com This reaction is a cornerstone of organic synthesis for introducing the versatile nitrile group, which can be subsequently hydrolyzed to a carboxylic acid. numberanalytics.comnumberanalytics.comchemistrysteps.combyjus.com

The general two-step sequence, as it would apply to a chromene scaffold, begins with an appropriate 3-halo-2-methyl-2H-chromene derivative. This precursor would undergo cyanation using copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures. organic-chemistry.org The mechanism is believed to involve an oxidative addition of the aryl halide to the copper(I) catalyst, forming a copper(III) intermediate, followed by reductive elimination to yield the aryl nitrile. numberanalytics.comnumberanalytics.com

Step 1: The Rosenmund-von Braun Reaction Ar-X + CuCN → Ar-CN + CuX numberanalytics.com

Once the 2-methyl-2H-chromene-3-carbonitrile intermediate is synthesized and purified, the second step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions. chemistrysteps.combyjus.com Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide, will yield the desired 2-methyl-2H-chromene-3-carboxylic acid. byjus.commasterorganicchemistry.com

Step 2: Nitrile Hydrolysis Ar-CN + 2H₂O + H⁺ → Ar-COOH + NH₄⁺ (Acid-catalyzed) byjus.com

While effective, traditional Rosenmund-von Braun conditions often require high temperatures and an excess of copper cyanide, which can complicate product purification. organic-chemistry.org Modern variations of this method have been developed to proceed under milder conditions using catalytic amounts of copper salts. organic-chemistry.org

Green Chemistry and Sustainable Synthesis Techniques

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 2-methyl-2H-chromene-3-carboxylic acid and its analogues has benefited significantly from the application of such techniques.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. nih.gov In the context of chromene synthesis, microwave assistance has been successfully applied to various multi-component reactions (MCRs) that form the core heterocyclic structure. nih.gov

For instance, the synthesis of functionalized 2H-chromene derivatives has been achieved in minutes under microwave irradiation, whereas conventional heating methods required several hours of reflux. nih.gov This rapid and efficient heating reduces the potential for side reactions and decomposition of thermally sensitive materials.

| Compound Type | Method | Reaction Time | Yield |

|---|---|---|---|

| 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Conventional (Reflux) | 4–7 hours | Good |

| 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Microwave-Assisted | 8–10 minutes | Excellent |

| Spiro Chromene Derivatives | Conventional (Reflux) | 4–7 hours | Good |

| Spiro Chromene Derivatives | Microwave-Assisted | 8–10 minutes | Excellent |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure "hot spots," which can dramatically accelerate reaction rates. Ultrasound has been employed for the efficient, catalyst-free synthesis of various chromene derivatives in aqueous media, avoiding the use of hazardous organic solvents.

Stereoselective Synthesis of 2-Substituted-2H-chromene-3-carboxylic Acid Analogues

The 2-position of the 2H-chromene ring in the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance.

Significant progress has been made in the asymmetric synthesis of 2-substituted chromenes. msu.eduresearchgate.net Organocatalysis has proven particularly effective. For example, chiral amine catalysts like diphenylprolinol trimethylsilyl (B98337) ether have been shown to catalyze the enantioselective domino oxa-Michael/aldol condensation between salicylaldehydes and α,β-unsaturated aldehydes. msu.edu This reaction produces chiral 2-substituted-2H-chromene-3-carbaldehydes with high enantiomeric excess. These aldehyde products can then be oxidized to the corresponding carboxylic acids, thereby providing a route to enantiomerically enriched 2-substituted-2H-chromene-3-carboxylic acids.

Furthermore, a patented process describes a method for the asymmetric transformation of substituted 2H-chromene-3-carboxylic acids, suggesting that resolution or deracemization techniques are also viable for obtaining single enantiomers. patsnap.com The synthesis of chiral 2-substituted chromanes (the saturated analogues) has also been extensively studied, with established correlations between the absolute configuration at the C2 position and the specific optical rotation of the molecule. mdpi.com These studies provide a foundational understanding for the stereochemical analysis of related chiral 2H-chromenes.

Chemical Reactivity and Derivatization Strategies

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that serves as a key site for derivatization. Standard transformations such as esterification, amidation, and conversion to acid halides are readily achievable, providing access to a wide array of functionalized chromene structures.

Esterification Reactions

The carboxylic acid group of 2-Methyl-2H-chromene-3-carboxylic acid can be converted into an ester through several established methods. masterorganicchemistry.com These reactions involve reacting the carboxylic acid with an alcohol, typically in the presence of a catalyst.

One of the most common methods is the Fischer-Speier esterification , which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is reversible, and using the alcohol as a solvent helps to drive the equilibrium toward the formation of the ester product. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction between the carboxylic acid and alcohol at room temperature. derpharmachemica.com For substrates that may be sensitive to strong acids, this method is particularly useful. tcichemicals.com

A third strategy involves a two-step process: first, the conversion of the carboxylic acid to a more reactive intermediate like an acid chloride, followed by reaction with an alcohol. This approach is often high-yielding and avoids the equilibrium limitations of Fischer esterification. While specific examples for 2-Methyl-2H-chromene-3-carboxylic acid are not detailed in the provided research, the esterification of the closely related 2-oxo-2H-chromene-3-carboxylic acid (coumarin-3-carboxylic acid) is well-documented, proceeding through its acid chloride intermediate to react with alcohols like menthol (B31143). nih.gov

Table 1: Common Methods for Esterification of Carboxylic Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Heat | Reversible reaction; alcohol often used in excess. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room Temperature | Suitable for acid-sensitive substrates. |

Amidation Reactions and Formation of Carboxamide Derivatives

The synthesis of amides from 2-Methyl-2H-chromene-3-carboxylic acid is a key transformation for creating derivatives with significant biological potential. researchgate.net Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction of a carboxylic acid and an amine is possible but typically requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pubmdpi.com

More practical and common methods involve the activation of the carboxylic acid. bohrium.com This can be accomplished by converting the acid into a more electrophilic species, such as an acid chloride or by using coupling reagents. For instance, the carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then readily reacts with an amine to yield the desired carboxamide. bohrium.com

Coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also employed to facilitate amide bond formation under mild conditions. researchgate.net Research on related structures, such as 2-oxo-2H-chromene-3-carboxylic acid, demonstrates the synthesis of various carboxamides and carbohydrazides, highlighting the versatility of this reaction for generating diverse molecular libraries. mdpi.comnih.govderpharmachemica.com The synthesis of a series of 2H-chromene-3-carboxamide derivatives has been reported, showcasing their evaluation as inhibitors for enzymes like monoamine oxidase (MAO). researchgate.net

Table 2: Selected Examples of Amide Derivatives from Related Chromene Carboxylic Acids

| Starting Material | Amine/Hydrazine (B178648) | Product Class | Reference |

|---|---|---|---|

| 2-oxo-2H-chromene-3-carboxylic acid derivatives | Various amines | 2-oxo-2H-chromene-3-carboxamides | mdpi.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate (B1144303) | 2-oxo-2H-chromene-3-carbohydrazide | nih.gov |

Acid Halide Formation and Subsequent Reactivity

The conversion of 2-Methyl-2H-chromene-3-carboxylic acid into its corresponding acid halide, most commonly an acid chloride, is a crucial step for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. The most frequently used reagent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, resulting in the formation of the highly reactive acyl chloride.

The resulting 2-Methyl-2H-chromene-3-carbonyl chloride is not typically isolated but is used in situ as a versatile intermediate. Its high reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This intermediate is pivotal in the synthesis of esters and amides, often providing higher yields and proceeding under milder conditions than direct condensation methods. For example, the reaction of 2-oxo-2H-chromene-3-acyl chloride with menthol in the presence of a base like triethylamine (B128534) readily produces the corresponding menthyl ester. nih.gov Similarly, its reaction with primary or secondary amines efficiently yields carboxamide derivatives. This two-step sequence (acid to acid chloride to ester/amide) is a cornerstone strategy in the derivatization of carboxylic acids.

Electrophilic Substitution on the Chromene Ring System

The benzene (B151609) ring of the 2-Methyl-2H-chromene-3-carboxylic acid scaffold is susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are primarily governed by the activating and directing effects of the substituents already present on the ring. The ether oxygen of the pyran ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the chromene system, this corresponds to the C-8 (ortho) and C-6 (para) positions.

Halogenation

Halogenation of the aromatic ring of the chromene system can be achieved using standard electrophilic halogenation conditions. This typically involves the reaction of the substrate with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.com The catalyst polarizes the halogen molecule, generating a potent electrophile that can be attacked by the electron-rich aromatic ring. youtube.com

Given the directing effect of the ether oxygen, halogenation of 2-Methyl-2H-chromene-3-carboxylic acid is expected to occur preferentially at the C-6 and C-8 positions. The reaction would likely yield a mixture of 6-halo and 8-halo derivatives, with the potential for di-substitution under more forcing conditions. While direct halogenation of the title compound is not specifically detailed, the synthesis of brominated 2H-chromenes through other routes has been reported, indicating the stability of such halogenated scaffolds. researchgate.net

Nitration

Nitration of the aromatic ring introduces a nitro (-NO₂) group and is a classic example of electrophilic aromatic substitution. The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

The electron-donating ether oxygen atom strongly activates the aromatic ring towards nitration, directing the incoming nitro group to the C-6 and C-8 positions. libretexts.org Therefore, the reaction of 2-Methyl-2H-chromene-3-carboxylic acid with a nitrating mixture is predicted to yield a mixture of 6-nitro-2-methyl-2H-chromene-3-carboxylic acid and 8-nitro-2-methyl-2H-chromene-3-carboxylic acid. The methyl group on the pyran ring is too distant to exert a significant directing effect on the benzene ring, and the carboxylic acid group is a deactivating group, but the activating effect of the ether oxygen is dominant. Studies on the nitration of 2H-chromenes confirm that substitution on the aromatic ring is a feasible pathway. researchgate.net

Table 3: Predicted Products of Electrophilic Substitution on 2-Methyl-2H-chromene-3-carboxylic acid

| Reaction | Reagents | Expected Position of Substitution | Predicted Major Products |

|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ | C-6 and C-8 | 6-Bromo-2-methyl-2H-chromene-3-carboxylic acid 8-Bromo-2-methyl-2H-chromene-3-carboxylic acid |

Reduction Reactions (e.g., Aldehyde to Alcohol Precursors)

The carboxylic acid functionality at the C-3 position of the 2-Methyl-2H-chromene-3-carboxylic acid can be reduced to a primary alcohol, yielding (2-Methyl-2H-chromen-3-yl)methanol. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for the reduction of carboxylic acids. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction generally proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent often used for aldehydes and ketones, it is generally ineffective for the reduction of carboxylic acids. chemistrysteps.com Therefore, the more potent LiAlH₄ is required for this conversion. The resulting primary alcohol is a key intermediate, serving as a precursor for the synthesis of other derivatives through reactions such as esterification, etherification, or oxidation to the corresponding aldehyde.

Table 1: General Conditions for Reduction of Carboxylic Acids

| Reagent | Solvent | Typical Substrate | Product |

|---|

C-H Functionalization of the Chromene Scaffold

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including the chromene scaffold. scispace.com Transition metal-catalyzed reactions, particularly those employing rhodium and palladium, have been instrumental in this regard. acs.orgacs.orgnih.govrsc.org

In the context of chromene-3-carboxylic acids, rhodium(III)-catalyzed C-H activation has been demonstrated as an effective method for introducing new carbon-carbon bonds. snnu.edu.cnorganic-chemistry.org This approach often involves the use of a directing group to achieve high regioselectivity. The carboxylic acid group itself can serve as a directing group, facilitating functionalization at the adjacent C-4 position of the chromene ring.

Further C-H Functionalization with Alkenes (e.g., Methyl Acrylate)

A notable example of C-H functionalization is the reaction of 2H-chromene-3-carboxylic acid derivatives with alkenes, such as methyl acrylate. acs.org This reaction, often catalyzed by a rhodium complex like [Cp*RhCl₂]₂, proceeds via a C-H activation mechanism. The process leads to the formation of a new C-C bond and subsequent intramolecular cyclization, affording a furo[3,4-c]chromen-3(4H)-one derivative in good yield. acs.orgnih.gov This transformation highlights the potential for cascade reactions initiated by C-H activation, enabling the rapid construction of complex polycyclic systems. acs.org The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents another important method for the alkenylation of chromene systems, further expanding the synthetic possibilities. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orgacs.org

Table 2: Example of C-H Functionalization of a 2H-Chromene-3-carboxylic Acid Derivative

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

|---|

Intramolecular Cyclization Reactions

The strategic placement of functional groups on the 2-Methyl-2H-chromene-3-carboxylic acid scaffold allows for various intramolecular cyclization reactions, leading to the formation of new fused ring systems. nih.gov For instance, treatment of a 2H-chromene-3-carboxylic acid derivative with a strong acid, such as trifluoromethanesulfonic acid (HOTf), can induce intramolecular cyclization to yield a tetracyclic product. acs.orgnih.gov This type of reaction underscores the utility of the chromene carboxylic acid core as a building block for constructing more elaborate molecular architectures.

Reactions Involving Hydrazine Hydrate and Related Nucleophiles

The reaction of chromene-3-carboxylic acid derivatives with hydrazine hydrate is a common route to synthesize the corresponding carbohydrazide (B1668358). This carbohydrazide is a versatile intermediate for the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles. nih.gov However, the reaction of 3-substituted chromones with hydrazine can be complex. Instead of simple hydrazide formation, ring-opening of the pyran ring can occur, followed by recyclization to form 3(5)-(2-hydroxyaryl)pyrazoles. nih.govdntb.gov.ua For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported to yield not the expected hydrazide, but rather salicylaldehyde (B1680747) azine and malonohydrazide, indicating a ring-opening pathway. nih.govresearchgate.net The specific outcome of the reaction with 2-Methyl-2H-chromene-3-carboxylic acid would likely depend on the reaction conditions and the stability of the chromene ring.

Table 3: Potential Products from the Reaction of Chromene-3-Carboxylate Derivatives with Hydrazine Hydrate

| Starting Material | Product(s) | Reaction Type |

|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Salicylaldehyde azine, Malonohydrazide | Ring-opening and rearrangement |

Incorporation into Polyheterocyclic Systems

The chromene nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into larger, polyheterocyclic systems is a common strategy in drug discovery. nih.govbenthamdirect.com 2-Methyl-2H-chromene-3-carboxylic acid and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic compounds. acs.orgresearchgate.net For example, multicomponent reactions involving the chromene scaffold can lead to the formation of complex structures like chromeno[2,3-c]pyrazoles. scielo.org.za Additionally, palladium/copper co-catalyzed C-H activation and C-C bond cleavage reactions have been developed to synthesize fused chromeno-quinolines from coumarin (B35378) derivatives, a class of compounds closely related to 2H-chromenes. acs.org These strategies demonstrate the versatility of the chromene framework in constructing diverse and complex molecular architectures with potential biological applications.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 2-Methyl-2H-chromene-3-carboxylic acid, a combination of ¹H, ¹³C, and specialized 2D NMR techniques would be employed for full structural confirmation.

The ¹H NMR spectrum of 2-Methyl-2H-chromene-3-carboxylic acid is expected to provide distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The four protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the oxygen atom and the fused pyran ring, allowing for their precise assignment.

Olefinic Proton: The single proton at the C-4 position (H-4) on the pyran ring's double bond is expected to resonate as a singlet in the olefinic region, likely between δ 7.0 and 8.0 ppm, significantly downfield due to the deshielding effects of the adjacent carboxylic acid group and the ring oxygen.

Methine and Methyl Protons: The proton at the C-2 position (H-2) would appear as a quartet, coupled to the three protons of the C-2 methyl group. Its chemical shift would be in the range of δ 4.5-5.5 ppm, influenced by the adjacent oxygen atom. The C-2 methyl group protons would, in turn, appear as a doublet in the aliphatic region, likely around δ 1.5-2.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm. Its position can be highly dependent on the solvent and concentration.

Table 1. Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Methyl-2H-chromene-3-carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| H-4 | 7.0 - 8.0 | Singlet |

| Aromatic (H-5, H-6, H-7, H-8) | 6.5 - 8.0 | Multiplets |

| H-2 | 4.5 - 5.5 | Quartet |

| 2-CH₃ | 1.5 - 2.0 | Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-Methyl-2H-chromene-3-carboxylic acid, eleven distinct signals would be expected, corresponding to the eleven carbon atoms.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) would have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

Aromatic and Olefinic Carbons: The eight sp²-hybridized carbons of the aromatic and pyran rings would resonate between δ 110 and 160 ppm. The carbon attached to the ring oxygen (C-8a) would be the most downfield in this group.

Aliphatic Carbons: The sp³-hybridized carbon at the C-2 position would be found further upfield, likely in the δ 70-85 ppm range due to the direct attachment to the electronegative oxygen atom. The methyl carbon (2-CH₃) would appear at the highest field, typically between δ 15 and 25 ppm.

Table 2. Predicted ¹³C NMR Chemical Environments for 2-Methyl-2H-chromene-3-carboxylic acid.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 175 |

| C-8a, C-4a (Aromatic) | 145 - 160 |

| C-3, C-4 (Olefinic) | 120 - 140 |

| C-5, C-6, C-7, C-8 (Aromatic) | 110 - 130 |

| C-2 | 70 - 85 |

| 2-C H₃ | 15 - 25 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the coupling between the H-2 and the 2-CH₃ protons, as well as couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for identifying quaternary carbons (like C-3, C-4a, C-8a, and the carboxyl carbon) by observing their correlations with nearby protons.

Variable Temperature (VT) NMR could be used to study dynamic processes, such as restricted rotation or conformational changes. While significant conformational flexibility is not expected in the rigid ring system of 2-Methyl-2H-chromene-3-carboxylic acid, VT NMR can be useful for sharpening peaks broadened by exchange processes or for studying intermolecular interactions like hydrogen bonding at different temperatures.

For fluorinated analogues of 2-Methyl-2H-chromene-3-carboxylic acid, ¹⁹F NMR spectroscopy would be a powerful characterization tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The chemical shift range for ¹⁹F is much wider than for ¹H, making it highly sensitive to subtle changes in the electronic environment. The position of a fluorine substituent on the aromatic ring could be confirmed by its characteristic chemical shift and its coupling constants to nearby protons (JHF) and carbons (JCF).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of 2-Methyl-2H-chromene-3-carboxylic acid would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band between 2500 and 3300 cm⁻¹ would be characteristic of the hydrogen-bonded O-H group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration of the carboxylic acid.

C=C Stretches: Medium intensity bands in the 1500-1650 cm⁻¹ region would be attributable to the C=C stretching vibrations of the aromatic and pyran rings.

C-O Stretches: Strong bands in the 1210-1320 cm⁻¹ range would correspond to the C-O stretching of the carboxylic acid, and another band in the 1000-1250 cm⁻¹ range would indicate the C-O-C stretch of the ether linkage in the pyran ring.

C-H Stretches: Aromatic C-H stretching would appear as medium to weak bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹.

Table 3. Predicted IR Absorption Bands for 2-Methyl-2H-chromene-3-carboxylic acid.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic/Olefin | C=C Stretch | 1500 - 1650 | Medium |

| Carboxylic Acid/Ether | C-O Stretch | 1000 - 1320 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For 2-Methyl-2H-chromene-3-carboxylic acid (molecular formula: C₁₁H₁₀O₃), the molecular weight is 190.20 g/mol .

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its exact mass, confirming the elemental composition.

Fragmentation Patterns: The fragmentation of the molecular ion would provide structural clues. Common fragmentation pathways could include:

Loss of a water molecule (-18 Da) from the carboxylic acid.

Loss of a carboxyl group (-45 Da for -COOH).

Loss of a methyl group (-15 Da) from the C-2 position.

Retro-Diels-Alder reactions or other ring-opening mechanisms characteristic of the chromene skeleton.

Analysis of these fragments allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for 2-Methyl-2H-chromene-3-carboxylic acid was found in the available search results. While HRMS data are available for related compounds, such as derivatives of 2-oxo-2H-chromene-3-carboxylic acid (coumarin-3-carboxylic acid), this information is not applicable to the title compound due to structural differences. rsc.orgniscair.res.in

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for 2-Methyl-2H-chromene-3-carboxylic acid could not be located in the reviewed literature. The search results contain ESI-MS analysis for various coumarin (B35378) derivatives, including ethyl 2-oxo-2H-chromene-3-carboxylate, but not for the specified 2-methyl-2H-chromene structure. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

There is no specific information available in the search results regarding the Ultraviolet-Visible (UV-Vis) absorption spectra or the detailed photophysical properties (such as fluorescence spectra, quantum yields, or excited-state lifetimes) for 2-Methyl-2H-chromene-3-carboxylic acid. The literature extensively discusses the photophysical properties of various coumarin-3-carboxylic acid derivatives, which are known for their applications as dyes and photosensitizers, but this data pertains to the 2-oxo-chromene scaffold. nih.govrsc.org

X-ray Diffraction (XRD) and Crystallographic Studies

No crystallographic studies or X-ray Diffraction (XRD) data for 2-Methyl-2H-chromene-3-carboxylic acid were identified in the performed search.

No published Single Crystal X-ray Diffraction (SC-XRD) data specifically for 2-Methyl-2H-chromene-3-carboxylic acid is available in the search results. Detailed crystallographic data, including unit cell parameters and space groups, are reported for related compounds like Methyl 2-oxo-2H-chromene-3-carboxylate, but this cannot be extrapolated to the title compound. nih.govresearchgate.netmdpi.com

Without experimental crystallographic data from SC-XRD, an analysis of the specific non-planar structural features and intermolecular interactions (such as hydrogen bonding or π–π stacking) in the solid state of 2-Methyl-2H-chromene-3-carboxylic acid cannot be provided. Studies on related coumarin structures often reveal nearly planar molecules linked by various intermolecular forces, but these findings are specific to the 2-oxo molecular skeleton. nih.govresearchgate.net

No studies concerning the polymorphism of 2-Methyl-2H-chromene-3-carboxylic acid or any associated Powder X-ray Diffraction (PXRD) patterns were found. Research on polymorphism has been conducted on other chromene derivatives, such as 2-imino-2H-chromene-3-carboxylic acid amide, but this is not applicable to the target compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties with a high degree of accuracy. These methods are frequently applied to the study of coumarin (B35378) derivatives to understand their structure, electronic spectra, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the structural optimization and prediction of electronic properties of organic molecules, including various coumarin derivatives semanticscholar.orgresearchgate.nettandfonline.combohrium.commdpi.com.

In studies of related compounds, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been performed to determine optimized molecular geometry, including bond lengths and angles researchgate.net. These theoretical calculations have shown good agreement with experimental data where available researchgate.net. For instance, in a study on a different chromene derivative, the calculated bond lengths and angles were found to be in conformity with structural data from similar compounds semanticscholar.org. Such studies typically reveal that the coumarin ring system is nearly planar nih.govresearchgate.net.

The electronic properties, such as the dipole moment, are also calculated to understand the polarity of the molecule. For methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, the dipole moment was calculated in a vacuum and in different solvents, showing an increase in dipole moment with the increasing polarity of the solvent researchgate.net. This suggests that the compound can exhibit significant electronic and nonlinear optical properties semanticscholar.org.

Although specific DFT data for 2-Methyl-2H-chromene-3-carboxylic acid was not found, it is expected that similar calculations would yield valuable information about its optimized geometry and electronic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. This method is used to predict the wavelengths of maximum absorption (λmax) and to understand the nature of electronic transitions.

For various coumarin and chromene derivatives, TD-DFT calculations have been successfully used to simulate UV-Vis spectra tandfonline.com. For example, in the study of 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, the maximum absorption wavelength was determined using the TD-DFT/CAM method with various solvents tandfonline.com. In another instance, TD-DFT computations were employed to study the photophysical properties of tris-coumarins, with the equilibrium structures optimized at the DFT level rsc.org. These studies help in understanding the electronic transitions, which are often characterized as π → π* or n → π* transitions within the chromene core.

Specific TD-DFT calculations for 2-Methyl-2H-chromene-3-carboxylic acid were not identified in the searched literature. However, it is anticipated that such studies would reveal the nature of its electronic absorption bands.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.com. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity tandfonline.comnih.gov.

In studies of various coumarin derivatives, FMO analysis has been used to gain insights into their electronic structures and reactivity bohrium.comnih.gov. For example, in an analysis of osmium(II)-cymene complexes with aryl phosphine, the HOMO and LUMO energies were calculated to understand the electronic transitions within the complexes nih.gov. For 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide, FMO analysis was used to predict molecular stability and reactivity bohrium.com. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

While a specific FMO analysis for 2-Methyl-2H-chromene-3-carboxylic acid was not found, this theoretical approach would be valuable in predicting its reactivity patterns.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

A study on a series of coumarin derivatives calculated these global reactivity descriptors using the following equations:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / 2η

The table below presents the calculated global reactivity descriptors for a selection of coumarin derivatives from a theoretical study, illustrating the application of this analysis.

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| M1 | -6.214 | -1.868 | 4.346 | 2.174 | 0.460 | -4.041 | 3.757 |

| M2 | -6.162 | -1.912 | 4.250 | 2.125 | 0.471 | -4.037 | 3.832 |

| M3 | -7.218 | -3.483 | 3.735 | 1.868 | 0.535 | -5.351 | 7.674 |

| M4 | -6.182 | -1.828 | 4.354 | 2.177 | 0.459 | -4.005 | 3.684 |

| M5 | -6.071 | -1.744 | 4.327 | 2.164 | 0.462 | -3.908 | 3.528 |

Table 1: Global Reactivity Descriptors for a Series of Coumarin Derivatives. Data extracted from a theoretical study on coumarin derivatives asrjetsjournal.org.

This type of analysis for 2-Methyl-2H-chromene-3-carboxylic acid would provide quantitative insights into its reactivity profile.

Molecular Mechanics and Conformation Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule, allowing for the study of its conformational preferences.

In a theoretical study of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, conformational analysis was carried out at the M06-2X density level researchgate.net. The study indicated that the most stable conformations had the carbonyl group of the ester in the plane of the coumarin core researchgate.net. Two primary conformations, s-cis and s-trans, were identified, with the s-cis arrangement being slightly more stable researchgate.net. A survey of the Cambridge Structural Database (CSD) for over 50 2H-chromene-3-carboxylates derivatives supported these findings, showing two distinct groupings of conformations with interplanar angles less than 30° researchgate.net.

While specific molecular mechanics studies for 2-Methyl-2H-chromene-3-carboxylic acid were not found, it is expected that the orientation of the carboxylic acid group relative to the chromene ring would be a key conformational feature.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and is valuable for understanding crystal packing.

Hirshfeld surface analysis has been performed on several 2-oxo-2H-chromene derivatives to investigate intermolecular contacts researchgate.netsemanticscholar.orgnih.govnih.gov. For 2-oxo-2H-chromen-4-yl pentanoate, the analysis revealed that H···H contacts constituted the largest percentage of intermolecular interactions (46.1%), followed by H···O/O···H contacts (28.6%) and H···C/C···H contacts (14.7%) nih.gov. In the crystal structure of 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, Hirshfeld surface analysis confirmed the presence of C—H···O hydrogen bonds and π–π stacking interactions nih.gov.

The analysis generates two-dimensional fingerprint plots that provide a summary of the different intermolecular contacts. For example, in the study of 2-oxo-2H-chromen-4-yl pentanoate, distinct spikes in the fingerprint plot correspond to specific interactions like O···H contacts.

A Hirshfeld surface analysis of 2-Methyl-2H-chromene-3-carboxylic acid would provide detailed information on the nature and extent of its intermolecular interactions, which are crucial for understanding its solid-state properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the chemical features that are important for their biological effects.

While specific QSAR studies on 2-Methyl-2H-chromene-3-carboxylic acid are not extensively documented, research on related coumarin derivatives provides a framework for understanding the potential application of these methods. For instance, a 2D-QSAR study on a series of coumarin derivatives as inhibitors of cyclin-dependent kinase (CDK), a target in cancer therapy, revealed a strong correlation between the compounds' inhibitory activity and certain quantum chemical parameters. The study indicated that the inhibitory activity of coumarins is significantly related to the dipole moment and the number of hydrogen bond donors researchgate.net.

Another comprehensive study involving 116 coumarin derivatives with known biological activity against the α-glucosidase enzyme, a target for diabetes mellitus, led to the development of a highly significant QSAR model with a squared correlation coefficient (R²) of 0.94 acs.org. This model helps in predicting the functional groups and their positions on the coumarin scaffold that are crucial for inhibitory activity against α-glucosidase acs.org.

These studies on related coumarin structures suggest that a QSAR model for 2-Methyl-2H-chromene-3-carboxylic acid and its derivatives would likely involve quantum chemical descriptors such as:

Hydrogen Bond Donors/Acceptors: The carboxylic acid group in 2-Methyl-2H-chromene-3-carboxylic acid can act as both a hydrogen bond donor and acceptor, which is critical for binding to the active sites of enzymes.

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and accepting abilities of the molecule, respectively, and can be correlated with its reactivity and biological activity.

The 4-methyl substitution in a related coumarin derivative, UBP608, was found to convert its inhibitory activity at N-Methyl-D-Aspartate (NMDA) receptors into potentiating activity, highlighting the significant impact of even small structural modifications on biological function nih.govresearchgate.net. This underscores the importance of specific structural features in QSAR models.

Table 1: Key Quantum Chemical Parameters in QSAR Studies of Coumarin Derivatives

| Parameter | Significance in Biological Activity |

| Dipole Moment | Influences polarity, solubility, and strength of dipole-dipole interactions with the target. |

| Hydrogen Bond Donors | Number of hydrogen atoms available for forming hydrogen bonds with the receptor. |

| Hydrogen Bond Acceptors | Number of electronegative atoms (like oxygen) that can accept hydrogen bonds from the receptor. |

| HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | Relates to the molecule's ability to accept electrons in a reaction. |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For example, molecular docking studies have been performed on coumarin derivatives as inhibitors of several enzymes implicated in various diseases:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are targets for the treatment of Alzheimer's disease. Docking studies of coumarin-linked thiourea derivatives have revealed their probable binding modes within the active sites of AChE and BuChE nih.gov. The coumarin moiety often engages in π–π stacking interactions with aromatic residues in the active site, while the carboxylic acid or its derivatives can form hydrogen bonds.

Cyclin-Dependent Kinases (CDKs): As mentioned earlier, coumarins have been studied as CDK inhibitors for their anticancer activity. Molecular docking has been used to understand the binding interactions of these compounds with the ATP-binding pocket of CDKs researchgate.net.

EGFR, hCAII, and MMP-2 Inhibitors: A recent study on chromene-azo sulfonamide hybrids explored their potential as anticancer agents by targeting epidermal growth factor receptor (EGFR), human carbonic anhydrase II (hCAII), and matrix metalloproteinase-2 (MMP-2). Molecular docking was used to investigate the binding mechanics between these molecules and the active sites of the target proteins mdpi.com.

Based on these studies of related compounds, a molecular docking simulation of 2-Methyl-2H-chromene-3-carboxylic acid would likely show the following interactions with a target protein's active site:

The coumarin ring system could participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.

The carboxylic acid group at the 3-position is a key functional group for forming hydrogen bonds with polar amino acid residues like serine, threonine, and histidine, or with backbone amide groups. It can also engage in ionic interactions if deprotonated.

The methyl group at the 2-position could contribute to hydrophobic interactions within a nonpolar pocket of the active site.

Molecular dynamics simulations, which provide information on the dynamic behavior of the ligand-protein complex over time, have also been employed for coumarin derivatives to assess the stability of their interactions within the binding site of enzymes like α-glucosidase acs.org.

Table 2: Potential Biological Targets and Key Interactions for 2-Methyl-2H-chromene-3-carboxylic acid based on Docking Studies of Related Coumarins

| Biological Target | Potential Key Interactions |

| Acetylcholinesterase | π-π stacking of the chromene ring, hydrogen bonding via the carboxylic acid. |

| Cyclin-Dependent Kinase | Hydrogen bonding with the hinge region of the kinase, hydrophobic interactions. |

| α-Glucosidase | Hydrogen bonding and ionic interactions involving the carboxylic acid group. |

| Carbonic Anhydrase | Coordination of the carboxylic acid with the zinc ion in the active site, hydrogen bonding. |

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound "2-Methyl-2H-chromene-3-carboxylic acid" to generate a detailed article following the provided outline.

The majority of published research focuses on the broader classes of "2H-chromene-3-carboxylic acids" and, more extensively, "2-oxo-2H-chromene-3-carboxylic acids" (commonly known as coumarin-3-carboxylic acids) and their various derivatives. While these related compounds have documented applications as intermediates in organic synthesis, as fluorescent probes, and in materials science, the specific properties and applications of the 2-methyl substituted variant are not detailed in the available sources.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the requested outline for "2-Methyl-2H-chromene-3-carboxylic acid" at this time. Any attempt to do so would require extrapolating data from related but structurally different compounds, which would not meet the required standard of scientific accuracy for the specified subject.

Applications in Chemical and Materials Science

Materials Science Applications

Photopolymerization and 3D Printing Applications

Scaffold for Drug Discovery and Development (Conceptual, non-clinical)

The 2H-chromene ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govorientjchem.orgacs.orgacs.org This suggests that 2-Methyl-2H-chromene-3-carboxylic acid holds significant potential as a foundational structure for the design and synthesis of novel therapeutic agents. The inherent structural features of this compound—a rigid heterocyclic core, a carboxylic acid group for potential salt formation or derivatization, and a methyl group that can influence steric and electronic properties—make it an attractive starting point for drug discovery programs.

Design of Derivatives for Enhanced Biological Activity

The core structure of 2-Methyl-2H-chromene-3-carboxylic acid offers multiple points for chemical modification to optimize biological activity. The design of derivatives is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties of a lead compound. For the 2H-chromene scaffold, various substitutions have been shown to impart a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

Strategic modifications to the 2-Methyl-2H-chromene-3-carboxylic acid scaffold could include:

Substitution on the Benzene (B151609) Ring: The aromatic portion of the chromene nucleus can be substituted with various groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate the electronic properties and lipophilicity of the molecule. These changes can fine-tune the binding affinity of the compound to its biological target.

Modification of the 2-Methyl Group: While the core compound specifies a methyl group at the 2-position, further derivatization at this site could be explored to probe the steric requirements of a target binding pocket.

The following table outlines conceptual derivative designs based on the 2-Methyl-2H-chromene-3-carboxylic acid scaffold and their potential biological relevance, drawn from the broader understanding of chromene chemistry.

| Derivative Class | Modification | Potential Biological Rationale |

| Amides | Conversion of the carboxylic acid to a primary, secondary, or tertiary amide | Enhance binding through additional hydrogen bond donors/acceptors; modulate solubility and cell permeability. |

| Esters | Esterification of the carboxylic acid with various alcohols | Increase lipophilicity to improve membrane transport; can act as prodrugs. |

| Aryl-Substituted Chromenes | Introduction of substituents on the benzene ring | Modulate electronic properties to influence target interaction; improve metabolic stability. |

| Heterocyclic Hybrids | Annulation of other heterocyclic rings to the chromene scaffold | Combine the pharmacological profiles of two different heterocyclic systems to create novel multi-target agents. |

As Building Blocks for Complex Molecules

The 2-Methyl-2H-chromene-3-carboxylic acid structure serves as a versatile synthon, or building block, for the construction of more complex molecular architectures. Its inherent functionality allows for a variety of chemical transformations, making it a valuable starting material in organic synthesis.

Several synthetic strategies can be envisioned utilizing this scaffold:

Peptide Coupling Reactions: The carboxylic acid moiety can be readily coupled with amino acids or peptides using standard coupling reagents, leading to the formation of chromene-peptide conjugates. These hybrid molecules could be designed to target specific protein-protein interactions or to enhance cell penetration.

Multicomponent Reactions: The chromene scaffold can participate in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. This is an efficient strategy in drug discovery for generating libraries of diverse compounds for biological screening.

Cyclization Reactions: The functional groups on the 2-Methyl-2H-chromene-3-carboxylic acid can be used to construct additional fused ring systems, leading to novel polycyclic compounds with unique three-dimensional shapes that may fit into specific biological targets. The synthesis of various heterocyclic systems often utilizes the reactivity of the coumarin (B35378) scaffold. researchgate.net

The table below summarizes the utility of 2-Methyl-2H-chromene-3-carboxylic acid as a synthetic building block.

| Reaction Type | Functional Group Involved | Resulting Molecular Complexity |

| Amide Bond Formation | Carboxylic Acid | Linear or cyclic peptides, complex amides |

| Esterification | Carboxylic Acid | Diverse ester derivatives, prodrugs |

| Ring-Forming Reactions | Benzene ring, pyran ring, carboxylic acid | Fused heterocyclic systems, polycyclic aromatic compounds |

| Cross-Coupling Reactions | Halogenated derivatives of the scaffold | Biaryl compounds, extended conjugated systems |

Structure Activity Relationship Sar Studies of 2 Methyl 2h Chromene 3 Carboxylic Acid Derivatives

Influence of Substituents on Biological Activity and Binding Affinity

The biological profile of 2-Methyl-2H-chromene-3-carboxylic acid derivatives can be significantly modulated by the introduction of different functional groups. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological receptors and enzymes.

Halogen substitution, particularly at the C-6 position of the chromene ring, has been a common strategy to enhance the biological activities of coumarin (B35378) derivatives. The introduction of halogens such as bromine and chlorine can influence the lipophilicity and electronic nature of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Research on related 6-bromo-coumarin derivatives has highlighted their potential as antimicrobial and anticancer agents. For instance, 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has demonstrated notable antioxidant and antimicrobial properties. Studies on a series of 6- and 6,8-halocoumarin derivatives revealed that compounds like 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile exhibited the most significant antiproliferative effects against thyroid cancer-derived cells nih.gov.